molecular formula C26H19F3N4O3S B2886801 3-(4-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034274-64-9

3-(4-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2886801
CAS No.: 2034274-64-9
M. Wt: 524.52
InChI Key: NSGBGLQLDNKXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4(3H)-one core substituted at position 3 with a 4-methoxybenzyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-(trifluoromethyl)phenyl group. Quinazolinones are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The trifluoromethyl group increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3S/c1-35-19-12-6-16(7-13-19)14-33-24(34)20-4-2-3-5-21(20)30-25(33)37-15-22-31-23(32-36-22)17-8-10-18(11-9-17)26(27,28)29/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGBGLQLDNKXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates various functional groups known for their biological activity. This article explores the biological activities associated with this compound, particularly its anticancer potential and inhibition of specific protein kinases.

Chemical Structure and Properties

  • Molecular Formula : C23H19F3N4O2
  • Molecular Weight : 440.42 g/mol
  • CAS Number : Not specified in the sources.

The compound features a quinazolinone core, which is recognized for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinazolinone derivatives showed potent inhibitory activity against multiple tyrosine kinases, which are crucial in cancer progression:

CompoundTarget KinaseIC50 (µM)
2iCDK20.173
3iHER20.079
3iEGFRSimilar to control (Lapatinib: 0.078)

These findings suggest that the compound may function as an effective inhibitor of key kinases involved in tumor growth and metastasis .

The mechanism of action for quinazolinone derivatives involves acting as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR. This dual mechanism allows for targeted therapy with potentially reduced side effects compared to traditional chemotherapeutics .

Study on Quinazolinone Derivatives

A series of studies have synthesized various quinazolinone derivatives, including those similar to the compound . One notable study evaluated the cytotoxicity of these compounds against breast adenocarcinoma (MCF-7) and prostate cancer (PC3) cell lines:

  • Results :
    • Compounds exhibited IC50 values ranging from 10 µM to 12 µM across different cell lines.
    • The most potent compounds demonstrated over 80% inhibition at concentrations below 10 µM .

This highlights the potential of these derivatives in developing new anticancer therapies.

Additional Biological Activities

Besides anticancer properties, quinazolinones have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives possess antibacterial and antifungal properties, although specific studies on the compound's antimicrobial efficacy were not detailed in the available literature .
  • Anti-inflammatory Effects : Quinazolinones have been studied for their anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Position 3) Substituents (Position 2) Molecular Formula Molecular Weight Key References
3-(4-Methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (Target) 4-Methoxybenzyl Oxadiazole with 4-(trifluoromethyl)phenyl C₂₆H₂₀F₃N₅O₃S 547.5
3-(4-Fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 4-Fluorobenzyl Oxadiazole with 4-(methylthio)phenyl C₂₅H₁₉FN₄O₂S₂ 490.6
2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one 4-Fluorophenyl Oxadiazole with 4-ethoxyphenyl C₂₅H₁₉FN₄O₃S 474.5
3-Ethyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one Ethyl Oxazole with 3-chlorophenyl and methyl C₂₁H₁₈ClN₃O₂S 411.9

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-(trifluoromethyl)phenyl group enhances lipophilicity compared to methylthio (490.6 Da) or ethoxy (474.5 Da) substituents .
  • Aromatic Diversity : Fluorophenyl and chlorophenyl substituents in analogues may improve target selectivity but reduce solubility due to increased hydrophobicity .
  • Heterocyclic Variations : Replacement of oxadiazole with oxazole (as in ) reduces molecular weight but may alter metabolic stability.
Physicochemical and Pharmacokinetic Properties

Data from quinazolinone derivatives (–17):

Property Target Compound 3-(4-Fluorobenzyl)-Oxadiazole 2-(4-Ethoxyphenyl)-Oxadiazole General Quinazolinones
Water Solubility (log mol/L) Not reported Not reported Not reported -2.674 to -5.513
BBB Permeability Likely low Low Low Poor
CYP2C19 Inhibition Probable Probable Probable Yes
Plasma Protein Binding High (lipophilic groups) Moderate Moderate Variable

Notes:

  • The trifluoromethyl group in the target compound may increase plasma protein binding, reducing free drug availability .
  • All quinazolinones exhibit poor blood-brain barrier (BBB) permeability, limiting CNS applications despite moderate CNS permeation in some derivatives .

Q & A

Q. What are the recommended synthetic routes for optimizing yield and purity of this quinazolinone-oxadiazole hybrid?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives (e.g., using thiophen-2-carboxylic acid intermediates) .
  • Step 2 : Introduction of the oxadiazole moiety via condensation reactions with substituted amidoximes under microwave-assisted conditions to enhance efficiency .
  • Step 3 : Thioether linkage formation between the quinazolinone and oxadiazole groups using thiourea or sodium sulfide, monitored by TLC/HPLC for completion . Key Parameters : Solvent selection (e.g., ethanol for recrystallization), temperature control (70–80°C for oxadiazole formation), and catalysts (e.g., bleaching earth clay for heterogeneous conditions) .

Q. How can structural characterization be systematically performed for this compound?

A combination of spectral and analytical methods is critical:

  • NMR Spectroscopy : Assign peaks for the methoxybenzyl (δ 3.8–4.1 ppm for OCH₃), trifluoromethyl (δ 120–125 ppm in ¹³C NMR), and thioether (δ 2.5–3.0 ppm for SCH₂) groups .
  • Mass Spectrometry : Confirm molecular weight (expected ~550–600 g/mol range) and fragmentation patterns of the quinazolinone-oxadiazole core .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the oxadiazole and trifluoromethylphenyl groups .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s pharmacophore?

  • Quinazolinone Core : Substitutions at the 3-position (e.g., 4-methoxybenzyl) enhance target binding by increasing hydrophobic interactions .
  • Oxadiazole Ring : The 4-(trifluoromethyl)phenyl group improves metabolic stability and electron-withdrawing effects, critical for enzyme inhibition .
  • Thioether Linker : Replacing sulfur with oxygen reduces activity, highlighting the importance of thioether flexibility in target engagement .

Q. What in vitro pharmacological profiling strategies are applicable for initial screening?

  • Enzyme Assays : Use fluorescence-based or radiometric assays to evaluate inhibition of kinases or proteases, leveraging the compound’s heterocyclic motifs .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations, noting discrepancies between enzymatic and cellular activity due to permeability issues .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Pharmacokinetic Studies : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays). Poor solubility (logP > 4) may limit in vivo absorption .
  • Formulation Optimization : Use lipid-based carriers or PEGylation to improve aqueous solubility .
  • Metabolite Identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce activity .

Q. What mechanistic insights can molecular docking provide for target identification?

  • Target Prioritization : Dock the compound against kinases (e.g., EGFR, VEGFR) or inflammatory targets (e.g., COX-2) using Glide or AutoDock Vina. The trifluoromethyl group may occupy hydrophobic pockets .
  • Binding Mode Validation : Compare docking poses with mutagenesis data (e.g., key residue interactions with the oxadiazole ring) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Byproduct Analysis : Use preparative HPLC to isolate and characterize impurities (e.g., uncyclized intermediates or over-oxidized thioethers) .
  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids, as demonstrated in analogous syntheses .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH-Dependent Degradation : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). The oxadiazole ring is prone to hydrolysis in acidic conditions .
  • Light Sensitivity : Store solutions in amber vials if the quinazolinone core shows photodegradation .

Q. What computational methods validate the compound’s electronic properties for material science applications?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The trifluoromethyl group lowers LUMO energy, enhancing electron affinity .
  • Solvent Effects : Use COSMO-RS to model solubility parameters in polar vs. nonpolar media .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Assay Standardization : Compare protocols for cell lines, incubation times, and positive controls. For example, variances in ATP concentrations in kinase assays alter IC₅₀ values .
  • Batch Purity Analysis : Characterize different synthetic batches via HPLC-UV/ELSD. Impurities > 1% (e.g., unreacted thiourea) may artifactually inflate toxicity .

Q. Why do SAR studies show inconsistent trends for substituent modifications?

  • Conformational Flexibility : The thioether linker’s rotatable bonds may adopt multiple orientations in different targets, altering binding .
  • Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions masking SAR clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.